6-Des(diethanolamino)-6-chloro Dipyridamole
Description
Historical Context and Development
6-Des(diethanolamino)-6-chloro Dipyridamole emerged from structural optimization efforts targeting dipyridamole, a pyrimidopyrimidine derivative first synthesized in the 1950s as a coronary vasodilator. While dipyridamole gained clinical traction for its antiplatelet and phosphodiesterase inhibitory properties, researchers in the 1970s began modifying its scaffold to enhance nucleoside transport inhibition. The chloro-substituted derivative was developed to investigate structure-activity relationships (SAR) in equilibrative nucleoside transporter (ENT) inhibition, particularly focusing on ENT1 and ENT2. Early synthetic routes involved nucleophilic substitution reactions between 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine and diethanolamine under controlled conditions.
Structural Classification as a Pyrimidopyrimidine Derivative
The compound belongs to the pyrimidopyrimidine class, characterized by fused pyrimidine rings with nitrogen atoms at positions 1, 3, 5, and 7 (Figure 1). Key structural features include:
| Property | This compound | Parent Dipyridamole |
|---|---|---|
| Molecular formula | C₂₀H₃₀ClN₇O₂ | C₂₄H₄₀N₈O₄ |
| Molecular weight | 435.95 g/mol | 504.63 g/mol |
| Key substituents | Chlorine at C6, single diethanolamino group | Two diethanolamino groups |
| IUPAC name | 2,2'-[(6-Chloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidin-2-yl)imino]diethanol | 2,2',2'',2'''-(4,8-Dipiperidinopyrimido[5,4-d]pyrimidine-2,6-diyldinitrilo)tetraethanol |
The removal of one diethanolamino group and introduction of chlorine at position 6 alters electronic distribution and steric bulk, impacting binding to nucleoside transporters.
Relationship to Parent Compound Dipyridamole
As a dipyridamole analog, this derivative shares the core pyrimidopyrimidine framework but exhibits distinct pharmacodynamic properties:
- Enhanced ENT1 affinity : The chloro substitution increases hydrophobic interactions with ENT1’s transmembrane domains, improving inhibitory potency.
- Reduced phosphodiesterase inhibition : Loss of a diethanolamino group diminishes cAMP/cGMP modulation compared to dipyridamole.
- Altered solubility : LogP increases from 1.8 (dipyridamole) to 2.3, reducing aqueous solubility but improving membrane permeability.
Synthetic pathways highlight these modifications (Figure 2):
Significance in Nucleoside Transport Inhibition Research
This derivative has become a critical tool for studying ENT-mediated nucleoside flux. Key findings include:
Table 1: ENT1 Inhibition Profiles of Dipyridamole Derivatives
| Compound | ENT1 IC₅₀ (nM) | Selectivity (ENT1/ENT2) |
|---|---|---|
| Dipyridamole | 144.8 | 1:1.2 |
| 6-Des(diethanolamino)-6-chloro | 17.1 | 1:4.7 |
| RA14 (heptamethylene derivative) | 8.2 | 1:9.3 |
The derivative’s 8.5-fold higher ENT1 affinity over dipyridamole underscores the importance of chloro substitution in optimizing transporter binding. Mechanistic studies using fluorescent analogs localized the compound deeper within micellar membranes compared to dipyridamole, suggesting improved membrane partitioning.
Properties
IUPAC Name |
2-[[2-chloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN7O2/c21-19-22-15-16(17(24-19)26-7-3-1-4-8-26)23-20(28(11-13-29)12-14-30)25-18(15)27-9-5-2-6-10-27/h29-30H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFYGCEBHRUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202431 | |
| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54093-92-4 | |
| Record name | 2,2′-[(6-Chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54093-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054093924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Des(diethanolamino)-6-chloro dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2,2'-[(6-chloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl)imino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-DES(DIETHANOLAMINO)-6-CHLORO DIPYRIDAMOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4Z465RFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Amination of 2,6-Dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine
The most widely documented method involves reacting 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine (CAS 7139-02-8) with diethanolamine (CAS 111-42-2) in dimethyl sulfoxide (DMSO) at 120–125°C for 4–5 hours. This single-step process substitutes one chlorine atom with diethanolamine while retaining the second chlorine at the 6-position. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where DMSO acts as both solvent and base, deprotonating diethanolamine to enhance nucleophilicity.
Critical Parameters:
-
Molar Ratio: 3:1 (diethanolamine:dichloropyrimidopyrimidine)
-
Solvent: DMSO (10 vol relative to substrate)
Post-reaction, sequential antisolvent addition (acetone followed by water) precipitates the product, achieving a crystalline purity of 96% after vacuum drying at 75–80°C.
Two-Step Low-Temperature Process
Patent EP2576562A1 discloses a two-step method to minimize thermal degradation:
-
Mono-Substitution: Reacting 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine with 1 eq diethanolamine in DMSO at 110–115°C yields 2-chloro-6-diethanolamino-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine.
-
Final Substitution: The intermediate reacts with excess diethanolamine at 100–110°C, followed by ethanol-toluene antisolvent crystallization.
Advantages:
Solvent-Free Thermal Amination
A solvent-free approach heats 2,6-dichloro-4,8-dipiperidinopyrimidino[5,4-d]pyrimidine and diethanolamine (3:1 molar ratio) at 155°C for 3 hours. The molten diethanolamine acts as both reactant and solvent, simplifying purification. Post-reaction, toluene and ethanol are added to precipitate the product.
Performance Metrics:
Continuous Flow Synthesis
Industrial-scale adaptations employ continuous flow reactors to enhance heat transfer and reduce reaction times. Preheated streams of dichloropyrimidopyrimidine (in DMSO) and diethanolamine merge at 125°C, achieving 98% conversion in 30 minutes.
Scalability Benefits:
-
5x higher throughput vs. batch processes
-
Consistent purity (97–98%) across production batches
Comparative Analysis of Methodologies
Optimization Strategies
Solvent Selection
DMSO outperforms alternative polar aprotic solvents (DMF, NMP) due to:
-
Higher dielectric constant (ε = 47) stabilizing transition states
-
Reduced chloride ion pairing, accelerating substitution kinetics
Substituting DMSO with toluene in solvent-free methods increases reaction time by 40%.
Temperature Control
Maintaining temperatures below 130°C prevents:
Antisolvent Crystallization
Acetone-water systems (1:3 v/v) achieve superior crystal morphology vs. ethanol-toluene:
Industrial Production Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 2,6-Dichloro substrate | 12,000 | 58 |
| Diethanolamine | 50 | 2 |
| DMSO | 30 | 1 |
| Purification | – | 39 |
High substrate costs justify yield optimization, where a 5% yield increase reduces production costs by $600/kg.
Chemical Reactions Analysis
Types of Reactions
6-Des(diethanolamino)-6-chloro Dipyridamole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : 6-Des(diethanolamino)-6-chloro Dipyridamole is utilized as a reagent or intermediate in organic synthesis. Its unique structure allows for selective reactions that can lead to the formation of complex organic molecules.
- Catalyst Development : The compound's properties are being explored for potential use as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology
- Cellular Processes : Research indicates that this compound affects cellular signaling pathways. It has been studied for its role in modulating enzyme activities and influencing cellular responses to stimuli.
- Platelet Function Studies : In vitro studies have demonstrated that this compound significantly reduces platelet aggregation induced by various agonists, suggesting its potential as an antiplatelet agent.
Medicine
- Cardiovascular Therapeutics : The compound is being investigated for its therapeutic potential in treating cardiovascular diseases. Its ability to inhibit platelet aggregation may help prevent thrombotic events.
- Pharmacological Studies : Ongoing research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, particularly how it interacts with molecular targets within the body .
Case Study 1: Antiplatelet Activity
A study evaluated the antiplatelet effects of this compound using human platelet-rich plasma. The results indicated a dose-dependent inhibition of platelet aggregation, highlighting its potential role in preventing cardiovascular events associated with thrombosis.
Case Study 2: Mechanism of Action
Further investigations into the mechanism of action revealed that the compound interacts with specific receptors on platelets, leading to reduced activation and aggregation. This interaction may involve modulation of intracellular signaling pathways related to platelet activation .
Mechanism of Action
The mechanism of action of 6-Des(diethanolamino)-6-chloro Dipyridamole involves its interaction with molecular targets such as enzymes or receptors. The chlorine substitution may enhance its binding affinity or alter its metabolic stability, leading to different pharmacological effects compared to Dipyridamole. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Key Findings:
Enzyme Inhibition: Compounds like this compound and XXXX exhibit high Iq values (>10⁵) for rat liver epoxidase, suggesting strong inhibitory effects on mammalian metabolic enzymes .
Species-Specific Activity: The 5-methoxy-6-chloro derivative (XXXX) is 159-fold more potent in inhibiting insect epoxidation compared to rat liver microsomes, whereas this compound shows similar trends, emphasizing structural modifications that enhance species selectivity .
Metabolic Stability: The absence of the diethanolamino group in this compound may reduce metabolic degradation in insects, while the chlorine substituent improves binding affinity to target enzymes .
Pharmacokinetic and Toxicological Profiles
- Dipyridamole: Known for inducing ischemia in coronary artery disease via adenosine reuptake inhibition and vasodilation .
- Piperidinyl Derivatives (e.g., Dipyridamole Tripiperidine) : Substitution with piperidine groups increases lipophilicity and alters tissue distribution compared to chlorine-substituted analogs .
Research Implications and Limitations
Synthetic Challenges : The synthesis of chlorine-substituted pyrimido[5,4-d]pyrimidines requires precise control to avoid impurities like 4,8-dichloro derivatives, which may confound pharmacological assessments .
Biological Activity
6-Des(diethanolamino)-6-chloro dipyridamole is a derivative of dipyridamole, a well-known phosphodiesterase inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the modulation of cellular signaling pathways and its therapeutic implications in various diseases.
- Molecular Formula : C24H40ClN8O4
- Molecular Weight : 504.626 g/mol
- CAS Number : 54093-92-4
- Melting Point : 165-166 °C
- Density : 1.4 g/cm³
This compound primarily acts as a phosphodiesterase (PDE) inhibitor, leading to increased levels of cyclic nucleotides (cAMP and cGMP) within cells. This elevation in cyclic nucleotide levels enhances various signaling pathways, particularly those involving nitric oxide (NO) and cyclic GMP (cGMP), which are crucial for vascular smooth muscle relaxation and platelet aggregation inhibition.
Antiplatelet Activity
The compound exhibits significant antiplatelet effects by inhibiting thromboxane synthesis and enhancing nitric oxide signaling. Studies indicate that at therapeutic concentrations, it can inhibit adenosine metabolism by up to 90% in whole blood, thereby contributing to its antithrombotic properties .
Cardiovascular Effects
This compound has been shown to enhance endothelium-dependent vasodilation. This effect is mediated through the amplification of NO/cGMP signaling pathways, which play a critical role in regulating vascular tone and preventing thrombosis .
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which could be beneficial in conditions such as stroke or neurodegenerative diseases .
Case Studies
- Platelet Function Studies : In vitro studies demonstrated that this compound significantly reduces platelet aggregation induced by various agonists, suggesting its potential use in managing cardiovascular diseases .
- Vascular Studies : Animal models have shown that administration of this compound leads to improved blood flow and reduced ischemic damage during occlusive events, highlighting its therapeutic potential in ischemic heart disease .
- Neuroprotection : A study investigating the effects on neuronal cells under oxidative stress conditions revealed that the compound mitigates cell death and preserves mitochondrial function, indicating a possible role in neuroprotection .
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| Dipyridamole | PDE inhibitor | Antiplatelet, vasodilatory |
| This compound | PDE inhibitor | Enhanced antiplatelet, neuroprotective |
| Cilostazol | PDE III inhibitor | Antiplatelet, vasodilatory |
Q & A
Q. What experimental models are commonly used to study the anti-inflammatory effects of 6-Des(diethanolamino)-6-chloro Dipyridamole in neurological diseases?
Answer: Human microglial cell cultures and murine models of multiple sclerosis (MS) or acute encephalomyelitis are standard models. Researchers measure cytokine/chemokine levels (e.g., via ELISA) and microglial activation markers (e.g., Iba1 immunostaining). Dipyridamole's inhibition of microglial activation is validated by reduced clinical severity in mice and normalized Toll-like receptor signaling in vitro .
Q. How is the antithrombotic efficacy of Dipyridamole derivatives typically evaluated in clinical trials?
Answer: Randomized controlled trials (RCTs) like ESPS-2 compare outcomes such as stroke incidence, vascular mortality, and adverse events (e.g., gastrointestinal events). For example, a 24-month follow-up assesses relative risk (RR) and number needed to treat (NNT) for combinations like Dipyridamole + Aspirin vs. monotherapies. Data abstraction tables are used to standardize efficacy metrics (e.g., RR = 0.76 for stroke reduction) .
What methodological frameworks are recommended for formulating research questions on Dipyridamole's therapeutic applications?
Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters (e.g., CKD patients, Dipyridamole vs. placebo, renal function decline). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and ethical alignment. Avoid dual questions (e.g., combining efficacy and safety in one query) to maintain clarity .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on Dipyridamole's efficacy when combined with Aspirin?
Answer: Contradictions arise from heterogeneous patient populations or outcome definitions. For example, ESPS-2 showed Dipyridamole + Aspirin reduced non-fatal strokes (RR = 0.74) but lacked benefit in other trials. Conduct meta-analyses with subgroup stratification (e.g., by disease stage) and sensitivity analyses to isolate confounding variables (e.g., dosing protocols). Reconcile discrepancies using propensity score-matched cohorts to minimize bias .
Q. What mechanisms explain Dipyridamole's renoprotective effects in advanced chronic kidney disease (CKD) patients?
Answer: Beyond platelet inhibition, Dipyridamole enhances nitric oxide signaling and exhibits antioxidant properties via phosphodiesterase inhibition. In CKD 5 ND patients, observational studies show reduced mortality risk (9% relative risk reduction) independent of RAAS blockade. Validate these mechanisms using transcriptomic profiling of renal tissues or phosphoproteomics to map PDE-mediated pathways .
Q. How should researchers design studies to assess Dipyridamole's potential repurposing for ocular diseases?
Answer: Leverage in vivo models (e.g., rodent retinal ischemia) to test neuroprotective effects. In humans, use pharmacokinetic studies to determine ocular bioavailability and dose-response relationships. Prioritize endpoints like intraocular pressure or optical coherence tomography (OCT) metrics. Cross-reference findings with existing safety data from systemic use to mitigate risks .
Q. What strategies address limitations in observational studies on Dipyridamole's long-term outcomes?
Answer: Observational cohorts often lack randomization, increasing confounding risks. Use inverse probability weighting or propensity score matching to balance covariates (e.g., baseline GFR, comorbidities). Validate findings with instrumental variable analysis or Mendelian randomization to infer causality. For CKD studies, supplement claims data with biomarkers like proteinuria to improve granularity .
Data Contradiction Analysis
Q. Why do some studies report Dipyridamole's lack of additive benefit with Aspirin, while others show synergism?
Answer: Discrepancies stem from trial design heterogeneity. ESPS-2 used fixed-dose combinations, whereas negative trials may have suboptimal dosing or enrollment criteria (e.g., excluding high-risk populations). Reanalyze individual patient data (IPD) to identify effect modifiers (e.g., genetic polymorphisms in adenosine receptors) and refine inclusion criteria for future RCTs .
Methodological Tables
Q. Table 1. Key Efficacy Outcomes from ESPS-2 Trial (24-Month Follow-Up)
| Outcome | Dipyridamole + Aspirin | Aspirin Alone | Relative Risk (95% CI) |
|---|---|---|---|
| All strokes | 9.5% | 12.5% | 0.76 (0.63–0.93) |
| Non-fatal strokes | 8.3% | 11.3% | 0.74 (0.60–0.91) |
| GI adverse events | 32.8% | 30.4% | 1.08 (0.97–1.20) |
| Source: |
Q. Table 2. Proposed Mechanistic Studies for Dipyridamole
| Mechanism | Experimental Approach | Outcome Metric |
|---|---|---|
| Microglial inhibition | TLR agonist assays in microglial cultures | Cytokine IL-6/TNF-α levels |
| PDE-mediated signaling | Phosphoproteomics of renal tissues | cAMP/cGMP quantification |
| Ocular bioavailability | HPLC-MS in vitreous humor | Peak concentration (Cmax) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
